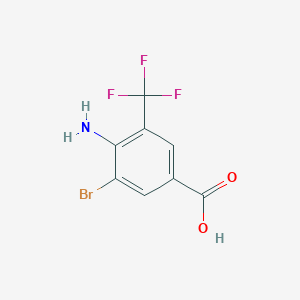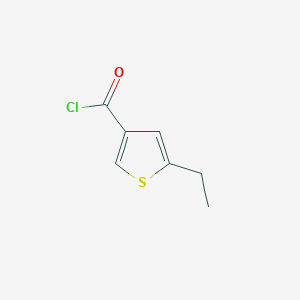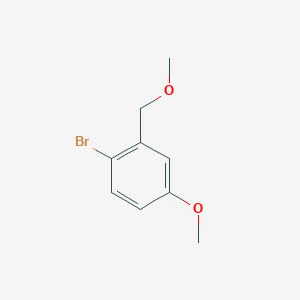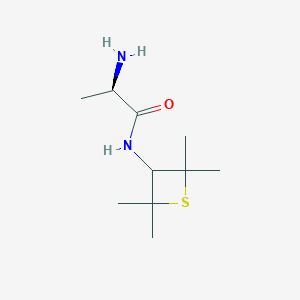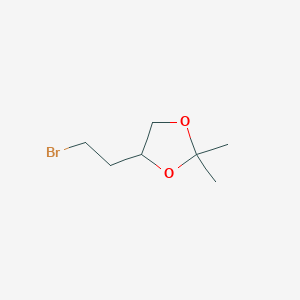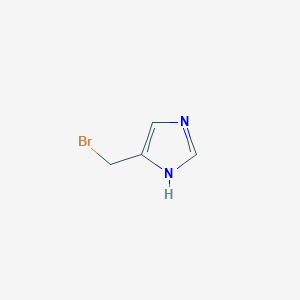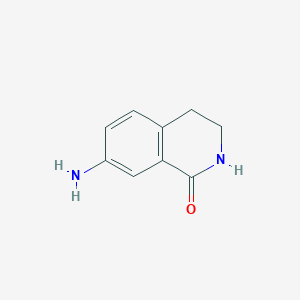
7-氨基-3,4-二氢异喹啉-1(2H)-酮
描述
The compound 7-Amino-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves complex reactions that can include cyclization and C-H activation. For instance, the synthesis of 7-hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-ones was achieved through a Rh(III)-catalyzed cascade annulation process, starting from N-(pivaloyloxy)benzamides and 2-alkynyl aldehydes . This method could potentially be adapted for the synthesis of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic bicyclic system, which can significantly influence the compound's reactivity and interaction with biological targets. For example, the presence of an acidic hydrogen in the aminosulfonyl group of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline was found to be crucial for its selectivity towards the enzyme phenylethanolamine N-methyltransferase (PNMT) . This suggests that the molecular structure, particularly the functional groups attached to the isoquinoline core, plays a vital role in the biological activity of these compounds.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions, including alkylation and acylation. The study of 3-Amino-4-hydroxyquinolin-2(1H)-one derivatives revealed that the intermediates, oxazolo[4,5-c]quinolin-4(5H)-ones, could be alkylated, and the aminocarbostyrils could be acylated . These reactions are important for modifying the structure and properties of the compounds, which could be relevant for the chemical manipulation of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For instance, the introduction of different substituents can affect the solubility, stability, and reactivity of the compounds. The study of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one showed that these compounds exhibited selective anticancer activity, with some having the ability to inhibit cell migration . This indicates that the physical and chemical properties of these derivatives are critical for their biological activity and potential therapeutic applications.
科学研究应用
合成和抗炎活性
已对7-氨基-3,4-二氢异喹啉-1(2H)-酮及其衍生物进行了合成和抗炎活性研究。研究表明,某些衍生物在抑制大鼠卡拉胶水肿和肉芽肿形成方面表现出显著活性,暗示了在抗炎药物开发中的潜在应用(Odasso et al., 1977)。
立体化学和衍生物合成
已对一些3-氨基(芳基)甲基邻苯二甲酸酐及其衍生的3,4-二氢异喹啉-1(2H)-酮的立体化学进行了研究。这项研究有助于理解这些化合物的化学行为和在各种合成途径中的潜在应用(Collins et al., 1989)。
合成中的C–H键氨基亚胺化
已开发了一种通过钯催化的分子内C–H键氨基亚胺化实现高效合成1-氨基-3,4-二氢异喹啉的方法。这种方法对于在氧化还原中性条件下合成1-氨基-3,4-二氢异喹啉至关重要,突显了化学合成中的一种新方法(Xiong et al., 2019)。
芳基烷基异硫氰酸酯的环化
对芳基烷基异硫氰酸酯的环化研究表明,合成1-取代的3,4-二氢异喹啉的潜力,这些化合物可作为各种合成应用的前体。这种合成途径提供了一个创建各种1-氨基化合物的途径(Gittos et al., 1976)。
二氢异喹啉的合成
对二氢异喹啉的合成研究,如3,4-二氢异喹啉,已集中于开发新的方法和合成途径。这些合成对于创造作为异喹啉和四氢异喹啉前体的化合物至关重要,这些化合物在各种制药和化学应用中起着重要作用(Chaumontet et al., 2009)。
烷基化和衍生物形成
通过铑催化反应将C-H键与N-乙烯基邻苯二甲酰亚胺烷基化是另一个研究领域。这个过程导致形成3,4-二氢异喹啉-1(2H)-酮衍生物,显示了该化合物在化学合成中的多功能性(He & Chatani, 2018)。
属性
IUPAC Name |
7-amino-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUQVKZHEBCTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70522441 | |
| Record name | 7-Amino-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70522441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
66491-03-0 | |
| Record name | 7-Amino-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70522441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


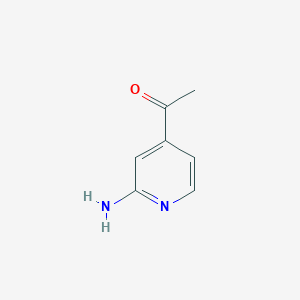
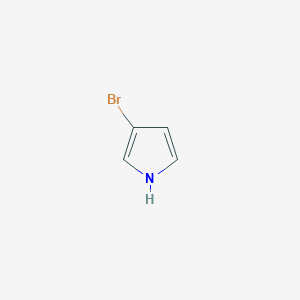
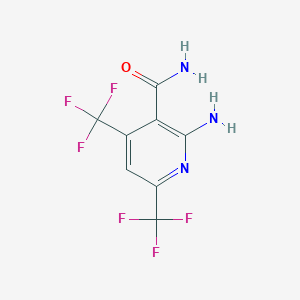



![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)
